

# Oregon Green 488 Carboxylic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: OG 488, acid

Cat. No.: B15142037

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For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a bright, green-fluorescent dye that serves as a robust tool in a multitude of biological research and drug development applications. As a fluorinated analog of fluorescein, it offers significant advantages, including enhanced photostability and a lower pKa, making its fluorescence essentially pH-insensitive within the physiological range.<sup>[1][2][3][4][5][6]</sup> This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of Oregon Green 488 carboxylic acid and its derivatives.

## Core Spectral Properties

The spectral characteristics of Oregon Green 488 make it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. It is well-suited for excitation by the 488 nm laser line.<sup>[7]</sup> The key spectral properties are summarized in the table below.

| Property                                    | Value  | Notes   |
|---|--|---|
| Excitation Maximum ( $\lambda_{ex}$ )       | ~496 nm                                      | Ranges from 490-498 nm have been reported. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>                 |
| Emission Maximum ( $\lambda_{em}$ )         | ~524 nm                                      | Ranges from 514-526 nm have been reported. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>                 |
| Molar Extinction Coefficient ( $\epsilon$ ) | ~76,000-85,000 $\text{cm}^{-1}\text{M}^{-1}$ | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[13]</a>  |
| Fluorescence Quantum Yield ( $\Phi$ )       | ~0.91  | <a href="#">[15]</a>  |
| Fluorescence Lifetime ( $\tau$ )            | ~4.1 ns                                      | Measured in pH 9.0 buffer at 20°C. <a href="#">[16]</a>   |
| pKa   | ~4.7   | This low pKa makes its fluorescence largely independent of pH in the physiological range (pH 6-8).<br><a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[17]</a> |

## Experimental Protocols

Oregon Green 488 carboxylic acid and its amine-reactive succinimidyl ester derivatives are widely used for covalent labeling of proteins, antibodies, and other biomolecules.

## Protein Labeling with Oregon Green 488 Succinimidyl Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

- Protein solution (2 mg/mL in amine-free buffer, e.g., PBS)
- Oregon Green 488 carboxylic acid, succinimidyl ester (SE)

- 1 M Sodium bicarbonate solution (pH ~8.3)
- Purification column (e.g., gel filtration)

#### Procedure:

- **Prepare Protein Solution:** Ensure the protein is at a concentration of approximately 2 mg/mL in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), it should be exchanged by dialysis or another method.[\[9\]](#)
- **Adjust pH:** For efficient labeling, the pH of the protein solution should be raised to between 7.5 and 8.5. Add 50  $\mu$ L of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL protein solution.[\[9\]](#)
- **Prepare Reactive Dye:** Allow a vial of the Oregon Green 488 succinimidyl ester to warm to room temperature.[\[9\]](#)
- **Labeling Reaction:** Transfer the pH-adjusted protein solution to the vial of reactive dye. Cap the vial and invert it several times to dissolve the dye. Stir the reaction mixture for 1 hour at room temperature, protected from light.[\[9\]](#)
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.
- **Storage:** Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it can be divided into aliquots and frozen at -20°C.[\[9\]](#)

## Cell Staining with CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester

This cell-permeant dye is useful for tracking cell proliferation. Inside the cell, esterases cleave the acetate groups, and the dye covalently binds to intracellular amines.

#### Materials:

- Single-cell suspension in a protein-free, amine-free physiological buffer (e.g., PBS)

- CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE)
- Anhydrous DMSO
- Complete cell culture medium

#### Procedure:

- Prepare Dye Stock Solution: Immediately before use, dissolve the CellTrace™ dye in anhydrous DMSO to create a stock solution.
- Prepare Staining Solution: Dilute the stock solution in PBS or another appropriate buffer to a final working concentration, typically between 1-10  $\mu\text{M}$ .
- Cell Staining: Add the staining solution to the single-cell suspension and mix gently. Incubate for 20 minutes at 37°C, agitating the cells gently during this time.[18]
- Quench and Wash: To stop the reaction, add serum or BSA (at least 1%) to scavenge any unreacted dye.[18] Centrifuge the cells, wash them once with complete medium, and then resuspend them in fresh complete medium.
- De-esterification: Incubate the cells for an additional 10-20 minutes to allow for the complete removal of acetate groups by intracellular esterases.[18] The cells are now ready for analysis.

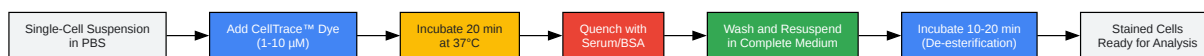
## Visualizing the Workflow

The following diagrams illustrate the key steps in the protein labeling and cell staining processes.



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Protein Labeling Workflow with Oregon Green 488 SE.



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Cell Staining Workflow using CellTrace™ Oregon Green™ 488.

## Applications in Research and Development

The favorable spectral properties and versatility of Oregon Green 488 carboxylic acid and its derivatives make them suitable for a wide array of applications, including:

- Immunofluorescence: Labeling primary or secondary antibodies for the detection of specific cellular targets.
- Cell Proliferation and Tracking: Monitoring cell division and migration over time.[17][18][19]
- Fluorescence Anisotropy: Measuring protein-protein and protein-nucleic acid interactions.[13][16]
- Calcium Imaging: As a component of calcium indicators like Oregon Green BAPTA-1.[20]
- pH Sensing in Acidic Organelles: While pH-insensitive at physiological pH, its fluorescence is pH-dependent in more acidic environments, allowing for the study of acidic organelles.[7][11]

In conclusion, Oregon Green 488 carboxylic acid is a high-performance fluorescent probe that offers significant advantages over traditional dyes like fluorescein, making it an indispensable tool for modern biological and biomedical research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)